4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 3,4-dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine typically involves the condensation of 3,4-dichloroaniline with a suitable pyridine derivative under acidic or basic conditions. One common method involves the use of trifluoracetic acid as a catalyst to facilitate the condensation reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: Contains nitrogen atoms at positions 1 and 3 in a six-membered ring.
Pyrazine: Contains nitrogen atoms at positions 1 and 4 in a six-membered ring.
Uniqueness
4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This structure provides distinct electronic and steric properties, making it a valuable scaffold for the development of novel pharmacologically active compounds .
Properties
Molecular Formula |
C13H8Cl2N2 |
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Molecular Weight |
263.12 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-11-2-1-8(7-12(11)15)9-3-5-16-13-10(9)4-6-17-13/h1-7H,(H,16,17) |
InChI Key |
ZPJNCAVQKYCAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C3C=CNC3=NC=C2)Cl)Cl |
Origin of Product |
United States |
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